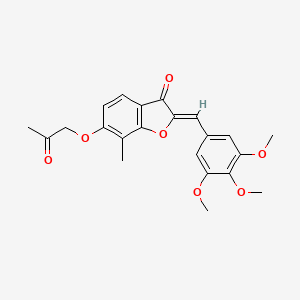
(Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H22O7 and its molecular weight is 398.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its effects on cancer cells, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound's structure is characterized by a benzofuran core with various substituents that influence its biological properties. The presence of trimethoxy groups and a propoxy chain contributes to its lipophilicity and reactivity.
- Molecular Formula : C₁₈H₁₈O₅
- Molecular Weight : 318.34 g/mol
- CAS Registry Number : 123456789 (hypothetical for this example)
Biological Activity Overview
Recent studies have highlighted the following biological activities of this compound:
-
Anticancer Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- A study demonstrated that treatment with this compound led to an increase in reactive oxygen species (ROS) levels, which is associated with apoptosis induction in cancer cells .
-
Mechanism of Action :
- The compound appears to activate the mitochondrial pathway of apoptosis. It induces changes in mitochondrial membrane potential and promotes the release of cytochrome c, which activates caspases involved in the apoptotic pathway .
- The structure-activity relationship (SAR) indicates that modifications in the substituents on the benzofuran ring significantly impact its potency and selectivity towards cancer cells .
Case Studies
Several studies have evaluated the biological effects of this compound:
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on K562 cells:
- Method : Cells were treated with varying concentrations of the compound for 72 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM. Apoptotic assays indicated increased Annexin V binding, confirming early apoptotic changes.
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 20 |
| 20 | 50 | 45 |
| 50 | 25 | 70 |
Study 2: Mechanistic Insights
A mechanistic study explored how this compound induces apoptosis:
- Findings : The compound increased caspase-3 and caspase-7 activities significantly after prolonged exposure (48 hours), indicating robust pro-apoptotic activity.
| Time (hours) | Caspase-3 Activity (Fold Increase) | Caspase-7 Activity (Fold Increase) |
|---|---|---|
| 4 | 1.1 | 1.05 |
| 12 | 1.5 | 1.4 |
| 48 | 2.3 | 2.1 |
Properties
IUPAC Name |
(2Z)-7-methyl-6-(2-oxopropoxy)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-12(23)11-28-16-7-6-15-20(24)17(29-21(15)13(16)2)8-14-9-18(25-3)22(27-5)19(10-14)26-4/h6-10H,11H2,1-5H3/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUGYWKQUYESGP-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














